molecular formula C11H13BF2O4 B2918783 4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid CAS No. 2377610-10-9

4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid

Cat. No.: B2918783
CAS No.: 2377610-10-9
M. Wt: 258.03
InChI Key: WCXDDLZEFHIJBE-UHFFFAOYSA-N
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Description

4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid is an organoboron compound widely used in organic synthesis. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with two fluorine atoms and a tert-butoxycarbonyl (Boc) protecting group. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the Boc and fluorine substituents, making it less sterically hindered and more reactive in certain reactions.

    4-(tert-Butoxycarbonyl)phenylboronic acid: Similar structure but without the fluorine atoms, leading to different electronic properties and reactivity.

    2,6-Difluorophenylboronic acid: Lacks the Boc group, making it more reactive but less protected during synthesis.

Uniqueness

4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid is unique due to the combination of the Boc protecting group and the fluorine substituents. This combination provides both steric protection and electronic modulation, making it highly valuable in selective organic transformations and complex molecule synthesis .

Properties

IUPAC Name

[2,6-difluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BF2O4/c1-11(2,3)18-10(15)6-4-7(13)9(12(16)17)8(14)5-6/h4-5,16-17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXDDLZEFHIJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)C(=O)OC(C)(C)C)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BF2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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